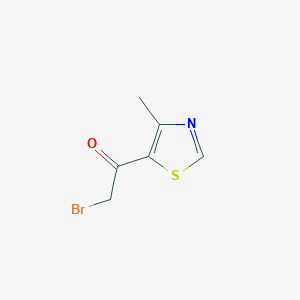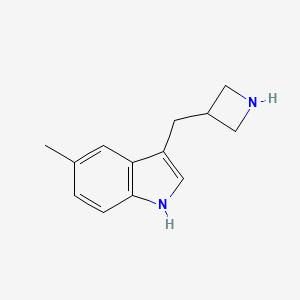
4-((2-(Dimethylamino)ethyl)sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(Dimethylamino)ethyl)sulfonyl)aniline is a chemical compound with a unique structure that includes a dimethylamino group, an ethanesulfonyl group, and a phenylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Dimethylamino)ethyl)sulfonyl)aniline typically involves the reaction of 2-(dimethylamino)ethanesulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(Dimethylamino)ethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-((2-(Dimethylamino)ethyl)sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-(Dimethylamino)ethyl)sulfonyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethanesulfonyl chloride
- 2-(Dimethylamino)ethanesulfonyl benzoic acid hydrochloride
Uniqueness
4-((2-(Dimethylamino)ethyl)sulfonyl)aniline is unique due to the presence of both the dimethylamino and ethanesulfonyl groups attached to a phenylamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethylsulfonyl]aniline |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 |
Clé InChI |
XSKNXQABOQCTHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
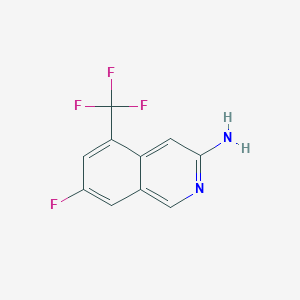
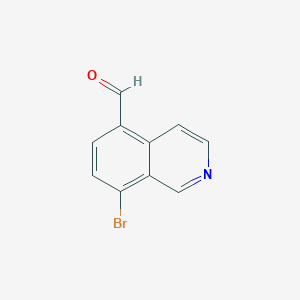
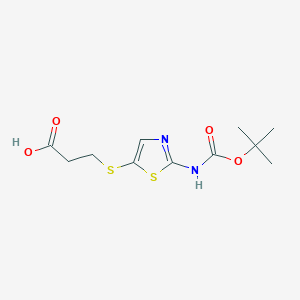

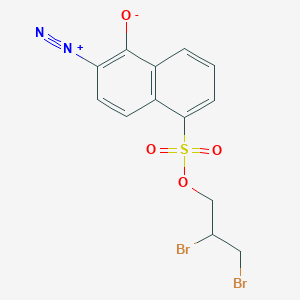
![[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)
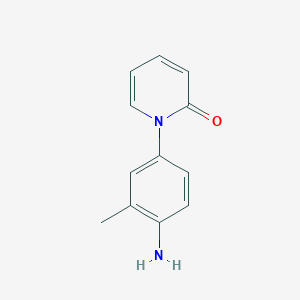

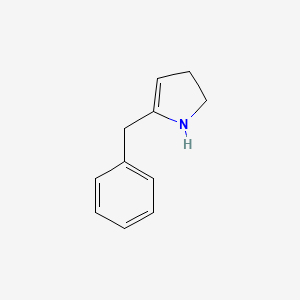
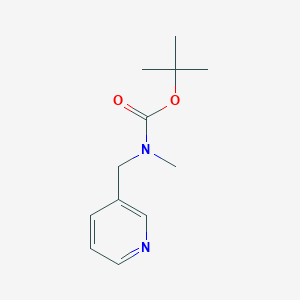
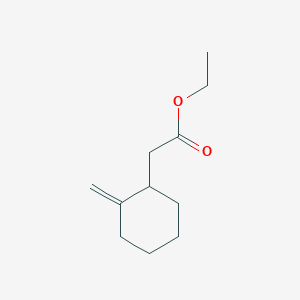
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane](/img/structure/B8640049.png)
